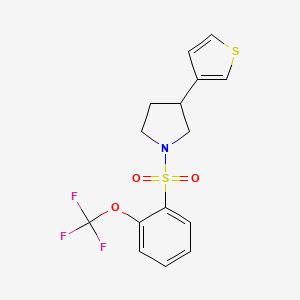
3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is a key reaction in the synthesis of these compounds .Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are overexpressed in many types of cancer cells. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine in lab experiments is its potent anti-cancer activity. This makes it a promising compound for the development of new cancer therapies. However, one limitation is that this compound may have off-target effects, which could lead to unwanted side effects.
Future Directions
There are many future directions for the study of 3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine. One direction is to further investigate its potential use in cancer therapy, particularly in combination with other anti-cancer agents. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on developing more efficient synthesis methods for this compound, as well as identifying its potential off-target effects and ways to mitigate them.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potent anti-cancer activity and potential use in the treatment of other diseases make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
Synthesis Methods
The synthesis of 3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine has been achieved using various methods. One of the most common methods involves the reaction of 3-thiophenecarboxaldehyde with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with pyrrolidine to yield this compound.
Scientific Research Applications
3-(Thiophen-3-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine has been studied for its potential application in various scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-thiophen-3-yl-1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S2/c16-15(17,18)22-13-3-1-2-4-14(13)24(20,21)19-7-5-11(9-19)12-6-8-23-10-12/h1-4,6,8,10-11H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEMUSDADFZQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2,4-dimethoxyphenyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarbothioamide](/img/structure/B2583694.png)
acetate](/img/structure/B2583697.png)
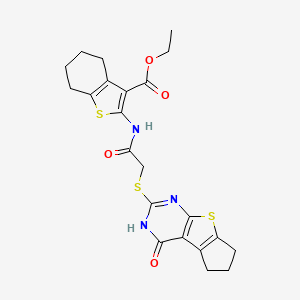
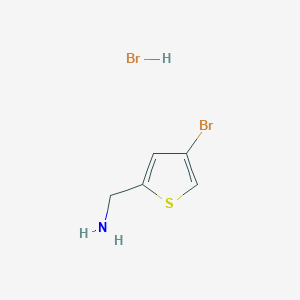

![(Z)-4-(diethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583707.png)
![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2583708.png)
![6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583709.png)
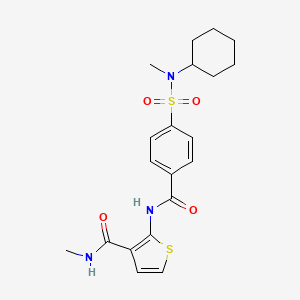
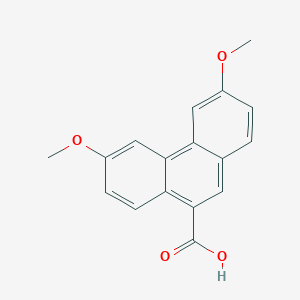
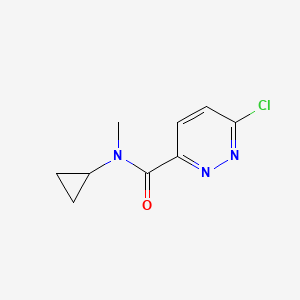
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2583715.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2583716.png)
![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)